N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O3S2/c1-24-6-9(14(23-24)27-2)13(26)20-15-21-22-16(29-15)28-7-12(25)19-11-4-3-8(17)5-10(11)18/h3-6H,7H2,1-2H3,(H,19,25)(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVBONCWBOIGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiadiazole moiety, which is known for its diverse biological activities. Its molecular formula is C19H20F2N4O3S, and it features several functional groups that contribute to its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the thiadiazole scaffold have shown significant anticancer properties. The mechanism is often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of 1,3,4-thiadiazole have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against a variety of pathogens. Studies reveal that thiadiazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes. For example, certain derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. Studies have indicated that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
Study 1: Anticancer Efficacy
In a study conducted by Sarafroz et al. (2019), several thiadiazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that specific modifications in the thiadiazole structure enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structure-activity relationships (SAR) in developing more potent anticancer agents.
Study 2: Antimicrobial Activity
A research article published by Gowda et al. (2020) explored the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The findings demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis; cell cycle arrest | Sarafroz et al., 2019 |
| Antimicrobial | Inhibition of bacterial growth | Gowda et al., 2020 |
| Anti-inflammatory | Modulation of cytokine production | Schenone et al., 2006 |
| Neuroprotective | Protection against oxidative stress | Skrzypeka et al., 2021 |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Substituent Effects
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound contrasts with the 4-fluorophenyl group in and .
- Pyrazole Modifications : The 3-methoxy-1-methylpyrazole in the target compound differs from the methyl or unsubstituted pyrazoles in and . Methoxy groups may reduce metabolic oxidation, extending half-life.
Pharmacological Inferences
- Kinase Inhibition : Pyrazole-carboxamides are common in kinase inhibitors (e.g., JAK/STAT inhibitors). The methoxy group may enhance selectivity.
- Antimicrobial Activity : Thiadiazole-thioether motifs in and exhibit antimicrobial properties, suggesting a possible target pathway.
Physicochemical and Spectral Comparisons
- NMR Profiles : highlights that substituents on thiadiazole and pyrazole rings alter chemical shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm). The target compound’s difluorophenyl group may induce distinct shifts in these regions, aiding structural validation.
- Lipophilicity: Fluorine and methoxy groups likely increase logP compared to non-fluorinated analogs, improving bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
